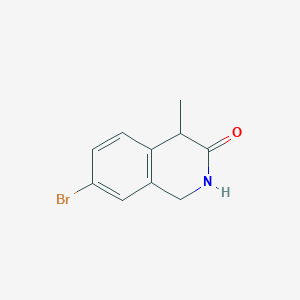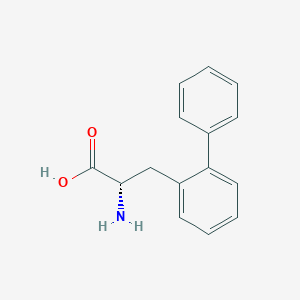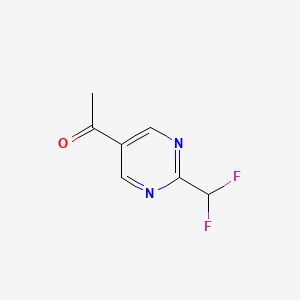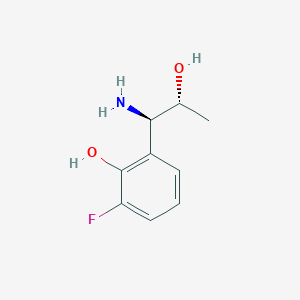
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a hydroxyl group, and a brominated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-OL position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated or de-hydroxylated products.
Substitution: Yields various substituted aromatic compounds.
科学的研究の応用
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The brominated aromatic ring can participate in π-π interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-OL
- (S)-2-Amino-2-(4-nitro-3-methylphenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and nitro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
特性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChIキー |
PKEVZSCQCTWTLB-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@@H](CO)N)Br |
正規SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)

![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)






![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)


